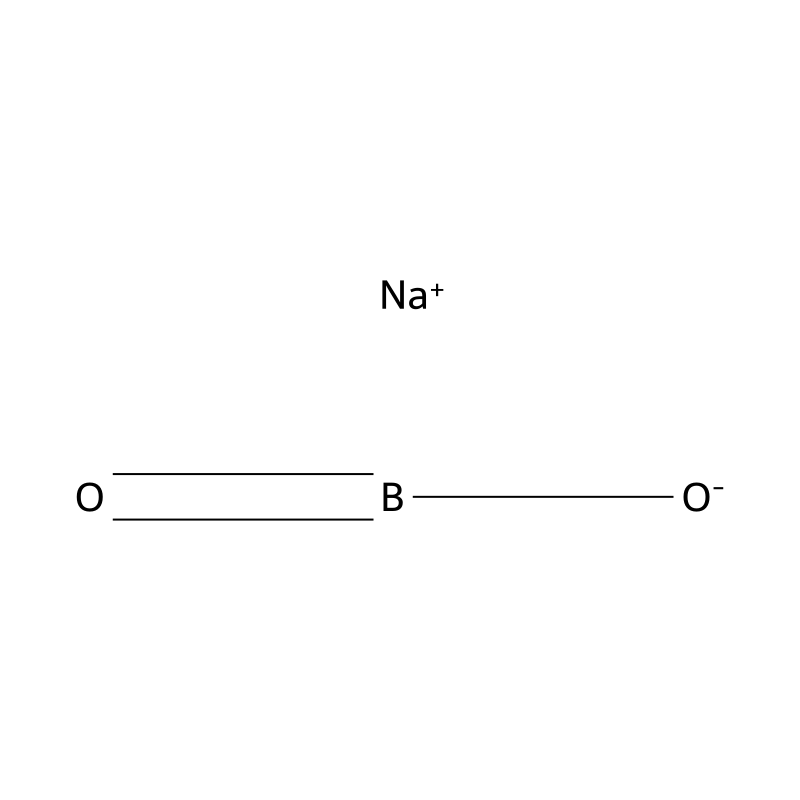

Sodium metaborate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

36 g/100 g water at 35 °C

Synonyms

Canonical SMILES

Precursor for Sodium Borohydride (NaBH₄):

Sodium metaborate acts as a crucial precursor for the synthesis of sodium borohydride, a valuable reducing agent in various chemical reactions. Electrochemical reduction of sodium metaborate holds promise for this conversion, though the efficiency and reproducibility of this technique remain under investigation .

Catalyst Development:

Sodium metaborate demonstrates potential as a catalyst or catalyst support in various reactions. For example, research explores utilizing a sodium metaborate/peroxymonosulfate (NaBO₂/PMS) system for the efficient removal of organic pollutants. This system offers an environmentally friendly alternative to traditional methods .

Flame Retardant Properties:

Researchers are investigating the potential of sodium metaborate to enhance the flame retardant properties of materials like epoxy fireproof coatings. By incorporating sodium metaborate, the research aims to improve the material's resistance to fire without compromising its desired properties .

Other Potential Applications:

Beyond the specific examples mentioned above, sodium metaborate shows potential in various other research areas, including:

Sodium metaborate is a chemical compound with the formula , consisting of sodium, boron, and oxygen. It can also be represented as to emphasize its relation to the primary oxides of sodium and boron. The compound exists in both anhydrous and hydrated forms, with the anhydrous version being a colorless crystalline solid that is hygroscopic in nature. Sodium metaborate is notable for its trimeric metaborate ion structure in the solid state, which can be more accurately depicted as or .

- Hydrolysis: When dissolved in water, sodium metaborate reacts to form the tetrahydroxyborate anion .

- Electrochemical Conversion: Electrolysis of a concentrated aqueous solution can convert sodium metaborate into tetraborate, resulting in the precipitation of borax .

- Reduction: Sodium metaborate can be reduced to sodium borohydride through reactions with reducing agents at high temperatures or via electrolytic reduction .

- Reaction with Alcohols: When refluxed with methanol, it produces sodium tetramethoxyborate, demonstrating its reactivity with alcohols .

Research indicates that sodium metaborate exhibits potential biological activity, particularly in carbon dioxide capture. It has been studied for its ability to absorb carbon dioxide, leading to the formation of sodium carbonate and boric acid, which are important industrial chemicals . Additionally, sodium metaborate is a byproduct of the hydrolysis of sodium borohydride, which has implications for hydrogen storage technologies .

Sodium metaborate can be synthesized through several methods:

- Fusion Method: The compound is commonly prepared by fusing sodium carbonate with boron oxide at elevated temperatures (around 700 °C) .

- Hydrolysis of Sodium Borohydride: Hydrolysis of sodium borohydride in the presence of a catalyst leads to the formation of sodium metaborate and hydrogen gas .

- Ultrasonic Irradiation: Recent studies have shown that sodium metaborate tetrahydrate can be produced from borax and sodium hydroxide under ultrasonic irradiation, optimizing reaction parameters such as temperature and water content .

Sodium metaborate has diverse applications across various industries:

- Industrial Fluids: It is employed in automotive and industrial fluids for its anti-corrosion properties and reaction with acidic degradation products .

- Hydrogen Storage: As a byproduct of sodium borohydride hydrolysis, it serves as a medium for hydrogen storage, making it relevant for fuel cell technologies .

- Buffering Agent: The compound's alkaline nature allows it to function effectively as a buffering agent in various chemical processes .

Studies have explored the interaction of sodium metaborate with carbon dioxide, focusing on its kinetics and efficiency. Research indicates that it can capture carbon dioxide effectively at varying concentrations and temperatures. The activation energy for this reaction has been quantified, providing insights into its potential for environmental applications such as carbon capture technologies .

| Compound | Formula | Unique Features |

|---|---|---|

| Sodium Borohydride | NaBH₄ | A strong reducing agent used for hydrogen storage. |

| Borax | Na₂B₄O₇·10H₂O | Contains four boron atoms; used primarily in cleaning agents. |

| Sodium Tetraborate | Na₂B₄O₇ | A precursor to borax; used in glass and ceramics. |

| Sodium Perborate | NaBO₃·4H₂O | Used as a bleaching agent; contains an additional oxygen atom. |

Sodium metaborate's distinctiveness lies in its role as an intermediary in hydrogen storage systems and its effectiveness in carbon dioxide absorption compared to these other compounds.

Sodium metaborate is represented by the molecular formula NaBO₂, reflecting its stoichiometric composition of sodium (Na), boron (B), and oxygen (O). However, the anhydrous solid exhibits a trimeric structure due to the polymerization of metaborate anions. This leads to an alternative formula, Na₃B₃O₆, which emphasizes the cyclic [B₃O₆]³⁻ anion framework. The compound can also be expressed as Na₂O·B₂O₃, highlighting its relationship to sodium oxide and boron trioxide.

Crystal Structure of Anhydrous Sodium Metaborate

Hexagonal Crystal System

Anhydrous sodium metaborate crystallizes in the hexagonal crystal system with space group $$ R\overline{3}c $$. The unit cell parameters are $$ a = 12.75 \, \text{Å} $$ and $$ c = 7.33 \, \text{Å} $$, forming a rhombohedral lattice.

Trimeric [B₃O₆]³⁻ Anion Structure

The structural backbone consists of planar six-membered [B₃O₆]³⁻ rings, where boron and oxygen atoms alternate. Each boron atom is coordinated to three oxygen atoms: two bridging (O-bridge) and one terminal (O-external).

B–O Bond Length Analysis (External vs. Bridge)

- B–O(external): 128.0 pm (shorter due to terminal bonding).

- B–O(bridge): 143.3 pm (longer due to shared bridging oxygen).

Hydrated Forms and Crystallographic Properties

Sodium Metaborate Tetrahydrate (NaBO₂·4H₂O)

- Crystal System: Trigonal ($$ P\overline{1} $$).

- Stability Range: −6°C to 53.6°C.

- Density: 1.74 g/cm³.

Sodium Metaborate Dihydrate (NaBO₂·2H₂O)

- Crystal System: Triclinic (pseudo-monoclinic).

- Lattice Parameters: $$ a = 6.78 \, \text{Å} $$, $$ b = 10.58 \, \text{Å} $$, $$ c = 5.88 \, \text{Å} $$, $$ \alpha = 91.5^\circ $$, $$ \beta = 22.5^\circ $$, $$ \gamma = 89^\circ $$.

Sodium Metaborate Hemihydrate (NaBO₂·0.5H₂O)

- Formation: Stable above 105°C.

- Structure: Partially dehydrated, with residual water in interstitial sites.

Alternative Structural Representations

Na₂O·B₂O₃ Representation

This formulation underscores sodium metaborate’s derivation from sodium oxide and boron trioxide, aligning with its synthesis via fusion of Na₂CO₃ and B₂O₃.

Na₃B₃O₆ Representation

Emphasizes the trimeric anion structure, validated by X-ray diffraction studies of anhydrous crystals.

NaB(OH)₄ in Solution State

In aqueous environments, the [B₃O₆]³⁻ anion hydrolyzes to form tetrahydroxyborate [B(OH)₄]⁻, making NaB(OH)₄ the dominant species in solution.

Tables

Table 1: Crystallographic Parameters of Sodium Metaborate Hydrates

| Hydrate Form | Crystal System | Space Group | Density (g/cm³) | Stability Range (°C) |

|---|---|---|---|---|

| NaBO₂·4H₂O | Trigonal | $$ P\overline{1} $$ | 1.74 | −6 to 53.6 |

| NaBO₂·2H₂O | Triclinic | $$ P1 $$ | 1.90 | 53.6 to 105 |

| NaBO₂·0.5H₂O | Not reported | – | – | >105 |

Table 2: B–O Bond Lengths in Anhydrous NaBO₂

| Bond Type | Length (pm) | Coordination Environment |

|---|---|---|

| B–O(external) | 128.0 | Terminal oxygen |

| B–O(bridge) | 143.3 | Bridging oxygen |

Synthesis and Industrial Relevance

Sodium metaborate is synthesized via:

- Fusion of Borax and NaOH:

$$ \text{Na}2\text{B}4\text{O}7 + 2\text{NaOH} \rightarrow 4\text{NaBO}2 + \text{H}_2\text{O} $$ at 700°C. - Electrochemical Methods: Electrolysis of borax yields sodium metaborate and hydrogen gas.

Its industrial applications include:

- Adhesive Production: Enhances viscosity and tack in starch-based adhesives.

- Textile Bleaching: Stabilizes hydrogen peroxide solutions.

Phase Transitions and Thermal Behavior

Heating sodium metaborate hydrates induces sequential dehydration:

- Tetrahydrate → Dihydrate: 53.6°C (loss of 2 H₂O).

- Dihydrate → Hemihydrate: 105°C (loss of 1.5 H₂O).

- Hemihydrate → Anhydrous: >105°C.

Physical Description

Color/Form

White hexagonal crystals

Boiling Point

Density

Odor

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 917 companies. For more detailed information, please visit ECHA C&L website;

Of the 9 notification(s) provided by 915 of 917 companies with hazard statement code(s):;

H315 (16.07%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (47.54%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H361 (79.78%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard

Other CAS

7775-19-1

Associated Chemicals

Sodium metaborate dihydrate;16800-11-6

Wikipedia

Methods of Manufacturing

... By action of sodium hydroxide on disodium tetraborate.

Sodium metaborate dihydrate, ... can be prepared by heating a slurry of the tetrahydrate above 54 °C, by crystallizing hot metaborate solution, or by dehydrating the tetrahydrate in vacuum.

General Manufacturing Information

Oil and gas drilling, extraction, and support activities

Petroleum lubricating oil and grease manufacturing

Boric acid (HBO2), sodium salt (1:1): ACTIVE

... Sodium metaborate ... was introduced as /a non-selective herbicide/ by US Borax & Chemical Corp /protected by/ US patent 3,032,405.

Application methods: Dry or spray over-all; preemergence or postemergence. Rates: 0.25 to 2 kg/10 cu m ... Lighter rates for annuals; heavier for deep rooted perennials and prepaving treatment. Usual carrier: Water: 1 kg/4l; 1000 to 8000 l/ha ... /Tetrahydrate/

Use limitations: Sodium metaborate is not selective and may be toxic to all types of vegetation. It may render the entire area totally or partially unproductive for one or more years. Take care to confine application to the particular area intended to be treated and prevent its contact with lawns trees, shrubs, crops and other desirable plants which are not intended to be destroyed or injured. This includes precautions in treating areas which may be underlaid by roots of adjacent valuable plants. Do not drain or flush equipment near these areas.

Borate is the accepted common name for the metal salts of boric acid which comprise the following family of chemicals: sodium tetraborate decahydrate, sodium tetraborate pentahydrate, sodium tetraborate (anhydrous borax), disodium octaborate (anhydrous), disodium octaborate tetrahydrate, and sodium metaborate. /Borates/

Sodium perborates are persalts that are hydrolytically unstable because they contain characteristic boron-oxygen-oxygen bonds that react with water to form hydrogen peroxide and stable sodium metaborate (NaBO2.nH2O). This hydrolysis reaction is the basis of the use of perborates as bleaches in detergents at high (70-100 °C) temperature. At lower washing temperatures (25-70 °C), activators are needed; these react with peroxide to give peracids, which are stronger oxidants and give bleaching effects at lower temperatures.

Stability Shelf Life

The crystals will pick up carbon dioxide if exposed to air, forming sodium carbonate and Borax.